molecular formula C16H18FNO5S2 B2571692 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine CAS No. 2097915-01-8

1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Cat. No. B2571692
CAS RN: 2097915-01-8
M. Wt: 387.44
InChI Key: FCCUSRQVSPWYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative that has been synthesized using a specific method.

Mechanism of Action

The exact mechanism of action of 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is not fully understood. However, it has been suggested that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit tubulin polymerization, which is essential for cell division.
Biochemical and Physiological Effects:
1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to apoptosis. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Additionally, the compound has been reported to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine in lab experiments is its potent antitumor activity against various cancer cell lines. However, the compound has some limitations as well. It is relatively unstable and sensitive to light, which can affect its activity. Additionally, the compound has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine. One of the most promising directions is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields such as anti-inflammatory and anti-angiogenic therapies. Finally, more research is needed to optimize the synthesis method of the compound to obtain higher yields and improve its stability.

Synthesis Methods

The synthesis of 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has been reported in the literature. The synthesis involves the reaction of 3-fluorobenzylamine with 2-furancarboxaldehyde to form a Schiff base intermediate, which is then reacted with pyrrolidine-1-sulfonyl chloride to obtain the final product. This synthesis method has been optimized to obtain high yields of the compound.

Scientific Research Applications

1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has shown potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to have potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

1-[(3-fluorophenyl)methylsulfonyl]-3-(furan-2-ylmethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO5S2/c17-14-4-1-3-13(9-14)11-25(21,22)18-7-6-16(10-18)24(19,20)12-15-5-2-8-23-15/h1-5,8-9,16H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCUSRQVSPWYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.